1'H-Spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one
CAS No.:
Cat. No.: VC15976536
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | spiro[1,3-dihydroquinazoline-2,3'-pyrrolidine]-4-one |
| Standard InChI | InChI=1S/C11H13N3O/c15-10-8-3-1-2-4-9(8)13-11(14-10)5-6-12-7-11/h1-4,12-13H,5-7H2,(H,14,15) |
| Standard InChI Key | OCRBANVPIZJPSS-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC12NC3=CC=CC=C3C(=O)N2 |
Introduction
Structural and Chemical Characteristics
The IUPAC name spiro[1,3-dihydroquinazoline-2,3'-pyrrolidine]-4-one underscores its bicyclic system, where the pyrrolidine ring (a five-membered saturated nitrogen heterocycle) is connected via a spiro junction to the quinazolinone moiety (a bicyclic structure comprising a benzene ring fused to a pyrimidinone) . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃O | |
| Molecular Weight | 203.24 g/mol | |
| SMILES Notation | C1CNCC12NC3=CC=CC=C3C(=O)N2 | |
| InChIKey | OCRBANVPIZJPSS-UHFFFAOYSA-N |
The spiro junction at position 3 of the pyrrolidine and position 2 of the quinazolinone introduces steric constraints that influence conformational flexibility and intermolecular interactions .
Synthesis and Derivatives
Solid-Phase Synthesis
A traceless solid-phase synthesis route was developed for spiroquinazolines, leveraging commercially available building blocks such as protected amino acids (e.g., 2,4-diaminobutyric acid) and α-bromoacetophenones . The process involves:
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Acyclic Precursor Assembly: Formation of 1,2-dihydroquinazoline-2-carboxylate derivatives via C-arylation.
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Cyclization: Base-mediated tandem reactions yield indazole oxides, followed by ring expansion to quinazolines.
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Spirocyclization: Cleavage from the resin induces cyclization into the final spiro product .
This method achieves moderate-to-excellent yields under optimized conditions, though specific data for 1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one remain unpublished .
Structural Analogs
Alkyl-substituted derivatives, such as the 1'-methyl and 1'-ethyl variants, demonstrate how minor modifications alter physicochemical and biological profiles:
| Derivative | Molecular Formula | Molecular Weight (g/mol) | Key Modification |
|---|---|---|---|
| 1'-Methyl | C₁₂H₁₅N₃O | 217.27 | Methyl at pyrrolidine N |
| 1'-Ethyl | C₁₂H₁₅N₃O | 217.27 | Ethyl at pyrrolidine N |
The methyl derivative (CAS 1708013-23-3) exhibits a molecular weight of 217.27 g/mol, with its synthesis likely mirroring methods for the parent compound .
Biological Activities and Mechanisms
Antimicrobial and Anticancer Properties
Quinazoline derivatives are known for diverse pharmacological activities. While direct evidence for 1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one is limited, analogs like 1'-ethyl-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one show anticancer and antimicrobial effects in preliminary assays. These activities likely arise from interactions with DNA topoisomerases or microbial cell wall synthesis enzymes.
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra resolve distinct signals for the quinazolinone aromatic protons (δ 6.8–7.5 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm).
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Infrared (IR) Spectroscopy: A strong absorption band near 1680 cm⁻¹ confirms the carbonyl group of the quinazolinone.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is typically employed for purity assessment, achieving >95% purity for synthesized batches .
Applications and Future Directions
Drug Discovery
The compound’s spirocyclic architecture enhances target selectivity, making it a candidate for fragment-based drug design. Computational docking studies predict favorable binding to kinases and G protein-coupled receptors (GPCRs) .
Chemical Biology
Functionalization at the pyrrolidine nitrogen or quinazolinone C-4 position enables the development of probes for studying enzyme mechanisms or cellular pathways .
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